molecular formula C8H14N4O B12127163 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide

Cat. No.: B12127163
M. Wt: 182.22 g/mol
InChI Key: YKUCRBNQGPNTPI-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide, typically involves the cyclization of appropriate precursors. One common method is the condensation of aldehydes, benzil, and ammonium acetate in the presence of a catalyst such as a Schiff’s base complex nickel catalyst (Ni-C). This method is efficient and can be conducted under microwave-assisted conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-N-ethyl-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-2-11-8(13)7(9)3-6-4-10-5-12-6/h4-5,7H,2-3,9H2,1H3,(H,10,12)(H,11,13)

InChI Key

YKUCRBNQGPNTPI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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